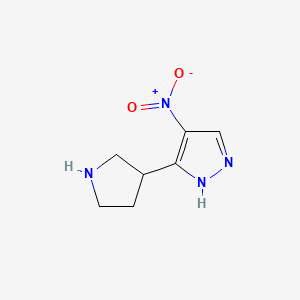

4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O2 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-nitro-5-pyrrolidin-3-yl-1H-pyrazole |

InChI |

InChI=1S/C7H10N4O2/c12-11(13)6-4-9-10-7(6)5-1-2-8-3-5/h4-5,8H,1-3H2,(H,9,10) |

InChI Key |

HJDOWNIUTCNHHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(C=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole

Retrosynthetic Approaches to the 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. scitepress.org For this compound (I), several disconnections can be proposed, primarily targeting the formation of the pyrazole (B372694) ring and the installation of the pyrrolidine (B122466) substituent.

A primary disconnection (Route A) can be made at the C-C bond between the pyrazole and pyrrolidine rings. This suggests a coupling reaction, potentially a cross-coupling strategy, between a 3-halo-4-nitropyrazole derivative and a suitable pyrrolidine organometallic reagent. However, a more convergent approach involves constructing the pyrazole ring with the pyrrolidine moiety already attached to one of the precursors.

A more common and effective strategy involves disconnecting the pyrazole ring itself. The Knorr pyrazole synthesis and related methods are the most prevalent for pyrazole formation and involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com

Route B: This approach disconnects the N1-C5 and N2-C3 bonds of the pyrazole ring. This leads back to hydrazine and a 1,3-dicarbonyl precursor bearing the pyrrolidine ring, specifically a β-ketoaldehyde or a β-ketoester derivative of pyrrolidine (II). The nitro group could be introduced later by electrophilic nitration of the formed pyrazole, a reaction that typically shows high regioselectivity for the 4-position in 3-substituted pyrazoles. Alternatively, the 1,3-dicarbonyl precursor could already contain a nitro-equivalent group.

Route C: An alternative disconnection involves breaking the N1-C5 and C3-C4 bonds. This leads to a precursor like an α,β-unsaturated carbonyl compound (an enone) containing the pyrrolidine moiety (III) and a hydrazine. The reaction with hydrazine would form a pyrazoline intermediate, which is then oxidized to the pyrazole. nih.gov The nitro group can be introduced via nitration of the resulting pyrazole.

Route D: A 1,3-dipolar cycloaddition approach can also be envisioned. This would involve the reaction of a diazo compound with an alkyne. nih.govorganic-chemistry.org For instance, a diazomethane (B1218177) derivative could react with a pyrrolidinyl-substituted alkyne. However, controlling the regioselectivity to obtain the desired 3-substituted pyrazole can be challenging.

These retrosynthetic pathways suggest that key intermediates would be pyrrolidine derivatives functionalized as 1,3-dielectrophiles or their precursors. The choice of protecting groups for the pyrrolidine nitrogen (e.g., Boc, Cbz) would be crucial throughout the synthesis to ensure compatibility with the reaction conditions for pyrazole formation and nitration.

Table 1: Comparison of Retrosynthetic Routes for this compound

| Route | Key Disconnection | Key Precursors | Advantages | Potential Challenges |

|---|---|---|---|---|

| A | C(pyrazole)-C(pyrrolidine) bond | 3-Halo-4-nitropyrazole, Pyrrolidine organometallic | Late-stage introduction of pyrrolidine | Harsh conditions for coupling may not be compatible with the nitro group. |

| B | Pyrazole ring (Knorr Synthesis) | Hydrazine, Pyrrolidinyl-1,3-dicarbonyl (II) | Convergent, well-established pyrazole synthesis. mdpi.com | Synthesis of the dicarbonyl precursor can be complex; potential for regioisomeric products. |

| C | Pyrazole ring (from Enone) | Hydrazine, Pyrrolidinyl-α,β-unsaturated carbonyl (III) | Readily available enone precursors. | Requires an oxidation step; regioselectivity can be an issue. nih.gov |

| D | Pyrazole ring (Cycloaddition) | Diazo compound, Pyrrolidinyl-alkyne | Mild reaction conditions. | Control of regioselectivity is often difficult. organic-chemistry.org |

Multicomponent Reactions in the Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. mdpi.comnih.gov The synthesis of pyrazole derivatives is well-suited for MCR strategies. beilstein-journals.orgrsc.orgbohrium.com

While a specific MCR for this compound is not explicitly reported, a hypothetical MCR can be designed based on established precedents. A three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine to generate a polysubstituted pyrazole. beilstein-journals.org To construct the target molecule, one of these components would need to incorporate the pyrrolidine scaffold.

A plausible strategy would be a three-component reaction involving:

A protected 3-formylpyrrolidine derivative.

A compound with an active methylene (B1212753) group, such as ethyl nitroacetate, which would introduce the eventual C4-nitro and C5-carboxyl functionalities (the latter to be removed later).

Hydrazine hydrate.

The reaction would proceed through an initial Knoevenagel condensation between the pyrrolidine aldehyde and ethyl nitroacetate, followed by a Michael addition of hydrazine and subsequent cyclization and dehydration to form the pyrazole ring. The nitro group is thus incorporated directly from one of the starting materials.

Another possibility is a four-component reaction, for example, between hydrazine, an aldehyde, a β-ketoester, and malononitrile, which is known to produce fused pyranopyrazoles. beilstein-journals.org By carefully selecting the components, it might be possible to adapt such a reaction to form the desired substituted pyrazole core. The development of such an MCR would provide a highly efficient and modular route to the target compound and its analogues.

Table 2: Hypothetical Multicomponent Reaction for the Target Pyrazole

| Component 1 | Component 2 | Component 3 | Potential Product Feature | Reference Principle |

|---|---|---|---|---|

| N-Boc-pyrrolidine-3-carboxaldehyde | Ethyl nitroacetate | Hydrazine | Forms the 3-(pyrrolidinyl)-4-nitro-pyrazole core directly. | Based on three-component pyrazole synthesis. beilstein-journals.org |

| 1,3-Diketone | N-Boc-3-aminopyrrolidine | Nitrating Agent | Could form an enamine intermediate that cyclizes. | Adaptation of MCRs involving amines. mdpi.com |

Chemoselective and Regioselective Synthesis of this compound Derivatives

Achieving the correct arrangement of substituents on the pyrazole ring is a critical challenge. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to two possible regioisomers. The regiochemical outcome of the Knorr pyrazole synthesis is highly dependent on the reaction conditions (notably pH) and the electronic and steric differences between the two carbonyl groups of the precursor. mdpi.com

For a precursor like N-Boc-3-(3-oxopropanoyl)pyrrolidine, the terminal aldehyde is generally more reactive towards nucleophilic attack by hydrazine than the ketone. Under acidic conditions, the initial attack typically occurs at the more reactive carbonyl, leading to the desired 3-substituted pyrazole. Conversely, under neutral or basic conditions, the outcome can be less selective.

The introduction of the nitro group also requires high regioselectivity. Electrophilic nitration of a 3-substituted pyrazole generally occurs at the 4-position, as the C4 is the most electron-rich position and is sterically accessible. The pyrrolidinyl group at C3 would further activate the ring towards electrophilic substitution. Standard nitrating conditions, such as using nitric acid in sulfuric acid, must be carefully controlled to avoid over-nitration or degradation of the pyrrolidine ring.

Chemoselectivity is also important, particularly concerning the pyrrolidine nitrogen. It must be protected during pyrazole synthesis and nitration to prevent side reactions. The choice of a robust protecting group like tert-butyloxycarbonyl (Boc) is essential, as it is stable to many reaction conditions but can be removed under acidic conditions that would not affect the pyrazole core.

Table 3: Factors Influencing Selectivity in the Synthesis

| Selectivity Type | Synthetic Step | Key Controlling Factors | Desired Outcome |

|---|---|---|---|

| Regioselectivity | Pyrazole formation (Knorr) | pH of the reaction medium; relative reactivity of carbonyl groups. | 3-(Pyrrolidin-3-yl)-1H-pyrazole isomer. |

| Regioselectivity | Nitration | Directing effects of C3-substituent; reaction temperature. | 4-Nitro substitution. |

| Chemoselectivity | All steps | Use of N-protecting group (e.g., Boc) on pyrrolidine. | Prevention of N-alkylation, N-acylation, or N-nitration of the pyrrolidine. |

Stereospecific Synthesis of Chiral this compound Enantiomers

The pyrrolidine ring at the 3-position of the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is necessary to synthesize a single enantiomer. Stereospecific synthesis can be achieved through several strategies.

The most direct approach is to start with an enantiomerically pure pyrrolidine derivative. Both (R)- and (S)- enantiomers of N-Boc-3-hydroxypyrrolidine or related building blocks are commercially available. These can be converted into the necessary precursors, such as the 1,3-dicarbonyl derivative (II) or the enone (III), while retaining the stereochemical integrity of the chiral center. Subsequent pyrazole formation and nitration would then yield the corresponding enantiomerically pure target molecule.

An alternative strategy involves the use of a chiral auxiliary. For example, a chiral amine could be used to form a chiral enamine intermediate, which then directs the subsequent cyclization reaction. nih.gov However, this approach is often more complex and may require additional steps for the removal of the auxiliary.

A cascade reaction involving a 1,3-dipolar cycloaddition followed by a mdpi.comrsc.org-sigmatropic rearrangement using α-chiral tosylhydrazones has been shown to produce chiral pyrazoles with stereoretention. uniovi.es Adapting such a methodology could provide a novel route to the enantiopure target compound. If a racemic mixture is synthesized, chiral resolution using techniques like diastereomeric salt formation with a chiral acid or preparative chiral chromatography (HPLC) can be employed to separate the enantiomers.

Table 4: Approaches for Stereospecific Synthesis

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials like (R)- or (S)-N-Boc-pyrrolidine derivatives. | Straightforward, high enantiomeric purity is often achieved. | Dependent on the availability and cost of the chiral starting material. |

| Chiral Auxiliary | A temporary chiral group is attached to direct a stereoselective reaction. nih.gov | Can be effective for creating new stereocenters. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High catalytic turnover, small amount of chiral material needed. | Catalyst development can be challenging and substrate-specific. |

| Chiral Resolution | Separation of a racemic mixture. | Applicable when asymmetric synthesis is not feasible. | 50% theoretical maximum yield for the desired enantiomer; can be costly on a large scale. |

Flow Chemistry and Automated Synthesis Applications for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. mdpi.com These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling and automation. galchimia.comthieme-connect.com The synthesis of pyrazoles, which can involve hazardous reagents like hydrazine or exothermic nitration steps, is particularly amenable to flow chemistry. rsc.orgmit.edu

A potential continuous flow synthesis of this compound could be designed as a multistep sequence.

Module 1: Intermediate Formation. A solution of a protected pyrrolidine precursor could be pumped and mixed with reagents in a heated coil reactor to form the key 1,3-dicarbonyl or enone intermediate.

Module 2: Pyrazole Synthesis. The output from the first module would then be mixed with a stream of hydrazine solution in a second reactor coil. The precise temperature control offered by flow reactors would allow for rapid and high-yielding cyclization to the pyrazole. galchimia.com

Module 3: Nitration. The pyrazole solution could then be mixed with a nitrating agent (e.g., a solution of nitric acid in a suitable solvent) in a cooled microreactor. The high surface-area-to-volume ratio of flow reactors allows for efficient dissipation of the heat generated during this highly exothermic reaction, significantly improving safety and preventing side reactions.

Module 4: Deprotection and Workup. The final module could involve an in-line deprotection step, followed by a liquid-liquid extraction or a catch-and-release purification on a solid-supported scavenger resin to isolate the final product.

This integrated "assembly line" approach would allow for the rapid, safe, and automated synthesis of the target molecule, facilitating the production of libraries of related analogues for further research. mit.edu

Table 5: Potential Flow Chemistry Setup for Synthesis

| Module | Reaction | Reactor Type | Key Parameters | Advantages |

|---|---|---|---|---|

| 1 | Formation of 1,3-dicarbonyl precursor | Heated Coil Reactor | Temperature, Residence Time | Rapid intermediate synthesis. |

| 2 | Pyrazole cyclization | Heated Coil Reactor | Temperature, Stoichiometry | Safe handling of hydrazine, improved yield. galchimia.com |

| 3 | Nitration | Cooled Microreactor | Temperature, Mixing efficiency | Superior heat management for safety. |

| 4 | Deprotection/Purification | Packed-Bed Reactor | Reagent, Flow Rate | Integrated workup, high purity. |

Comprehensive Spectroscopic and Structural Characterization of 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D (¹H, ¹³C, ¹⁵N) NMR Spectroscopic Assignments

One-dimensional (1D) NMR spectra would provide fundamental information about the molecular structure of this compound.

¹H NMR: This spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. For instance, the aromatic proton on the pyrazole (B372694) ring would likely appear downfield due to the ring's aromaticity and the electron-withdrawing effect of the nitro group. Protons on the pyrrolidine (B122466) ring would appear more upfield. The integration of each signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, helping to establish connectivity.

¹³C NMR: This spectrum would display a signal for each unique carbon atom. The chemical shifts would reveal the nature of each carbon (e.g., aromatic, aliphatic, attached to a heteroatom). The carbon atom attached to the nitro group (C4 of the pyrazole) and the carbons of the pyrazole ring would be expected at characteristic downfield positions.

¹⁵N NMR: Given the presence of three nitrogen atoms in the pyrazole ring and one in the pyrrolidine ring, ¹⁵N NMR would be highly informative. It would provide four distinct signals, whose chemical shifts would help to confirm the electronic structure and tautomeric form of the pyrazole ring.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Position | Chemical Shift (δ, ppm) |

| Pyrazole H-5 | ~8.0-8.5 | s | Pyrazole C-3 | ~145-155 |

| Pyrazole N-H | ~12.0-14.0 | br s | Pyrazole C-4 | ~135-145 |

| Pyrrolidine H-3 | ~3.5-4.0 | m | Pyrazole C-5 | ~125-135 |

| Pyrrolidine H-2, H-5 | ~3.0-3.5 | m | Pyrrolidine C-3 | ~40-50 |

| Pyrrolidine H-4 | ~2.0-2.5 | m | Pyrrolidine C-2, C-5 | ~45-55 |

| Pyrrolidine N-H | ~1.5-2.5 | br s | Pyrrolidine C-4 | ~30-40 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the 1D spectra and determine the full covalent structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. For example, it would show correlations between the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It would be used to definitively assign the chemical shift of each carbon atom based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for connecting different spin systems, such as linking the pyrrolidine ring to the pyrazole ring via correlations from the pyrrolidine H-3 to the pyrazole C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It would be key in determining the relative stereochemistry and preferred conformation of the pyrrolidinyl substituent relative to the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula can be established. For this compound (C₇H₁₀N₄O₂), HRMS would confirm its elemental composition.

Expected HRMS Data (Note: This table is illustrative and not based on experimental data.)

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|---|---|---|---|

| C₇H₁₀N₄O₂ | [M+H]⁺ | 183.0877 | (Would be experimentally determined) | < 5 ppm |

| C₇H₁₀N₄O₂ | [M+Na]⁺ | 205.0696 | (Would be experimentally determined) | < 5 ppm |

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and identify intermolecular interactions such as hydrogen bonds involving the N-H groups of the pyrazole and pyrrolidine rings and the oxygen atoms of the nitro group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations would include N-H stretching from the pyrazole and pyrrolidine moieties, C-H stretching from the aliphatic and aromatic parts, and strong characteristic stretches for the N=O bonds of the nitro group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and symmetric stretches, such as the symmetric N=O stretch of the nitro group, often give strong Raman signals.

Expected Vibrational Frequencies (Note: This table is illustrative and not based on experimental data.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Pyrazole, Pyrrolidine) | Stretching | 3200-3400 | IR |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2850-2960 | IR, Raman |

| NO₂ | Asymmetric Stretch | 1500-1560 | IR |

| NO₂ | Symmetric Stretch | 1335-1380 | IR, Raman |

| C=C, C=N (Ring) | Stretching | 1400-1600 | IR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of this compound

The pyrrolidin-3-yl group contains a stereocenter at the C-3 position, meaning the molecule can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques are used to study these chiral molecules.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum would show positive or negative bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores (e.g., the nitropyrazole system). The spectrum of the R-enantiomer would be a mirror image of the S-enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, it would provide a characteristic spectrum for each enantiomer.

To determine the absolute configuration, the experimental CD or ORD spectrum would need to be compared with spectra predicted by quantum chemical calculations for both the R and S configurations. A match between the experimental and a calculated spectrum would allow for the assignment of the absolute stereochemistry.

Computational and Theoretical Investigations of 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole

Quantum Chemical Calculations on the Electronic Properties of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties. For this compound, a DFT study would typically employ a functional like B3LYP and a basis set such as 6-31G(d,p) to achieve reliable results. researchgate.net

The calculations would yield key information such as bond lengths, bond angles, and dihedral angles, defining the molecule's shape. Furthermore, the electronic structure analysis provides insights into the distribution of electrons, which is crucial for understanding reactivity. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitro group would be expected to be a strong electron-withdrawing region (colored in blue or red on a standard MEP map), while the pyrazole (B372694) and pyrrolidine (B122466) rings' nitrogen atoms could be electron-rich (colored in red or yellow).

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Ground State Energy | -X.XXXX Hartrees | Indicates the molecule's stability. |

| Dipole Moment | Y.YY Debye | Measures the molecule's overall polarity, affecting solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Varies per atom | Provides insight into the charge distribution across the molecule. |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For a nitro-substituted pyrazole, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | -7.5 to -6.5 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -2.5 to -1.5 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. |

Note: These energy values are estimations based on similar reported structures.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations allow us to observe the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves over time.

Placing this compound in a simulated biological environment, such as a water box with ions, allows for the study of its conformational flexibility and interactions with solvent molecules. This is crucial for understanding how the molecule might behave in the body. An MD simulation would reveal stable conformations, the dynamics of the pyrrolidine ring, and the hydrogen bonding patterns with water, which influences its solubility. nih.gov

Molecular Docking and Binding Free Energy Calculations for this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor). Pyrazole derivatives are known to target various enzymes and receptors. nih.govijfmr.comnih.gov

A typical docking study for this compound would involve docking it into the active sites of relevant protein targets. The results would be a series of binding poses ranked by a scoring function, which estimates the binding affinity. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding affinity. |

| Key Interacting Residues | ASP145, LYS88, PHE144 | Amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |

| Type of Interactions | Hydrogen bonds, π-π stacking | The specific non-covalent interactions stabilizing the complex. |

Note: This table is for illustrative purposes and the results depend on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for derivatives of this compound, a dataset of analogues with experimentally measured biological activities would be required.

The process involves calculating a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series. Then, statistical methods are used to build a regression model that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. ej-chem.org

In Silico Prediction of ADMET-Related Physicochemical Descriptors for this compound

Before a compound can be a viable drug candidate, it must have a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Many of the physicochemical properties that influence ADMET can be predicted using computational tools.

For this compound, various descriptors would be calculated, including lipophilicity (LogP), aqueous solubility (LogS), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These predictions are often evaluated against criteria such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound. ijfmr.comnih.gov

Table 4: Predicted ADMET-Related Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 196.18 g/mol | ≤ 500 | Yes |

| LogP (Lipophilicity) | 0.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Polar Surface Area | 88.9 Ų | ≤ 140 Ų | Yes |

Note: These values are generated using standard computational prediction software.

Structure Activity Relationship Sar Studies of 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole Analogues

Systematic Modification of the Pyrazole (B372694) Ring in 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole and its Effect on Biological Activity

No published studies were found that specifically detail the systematic modification of the pyrazole ring of this compound and the resulting effects on its biological activity.

Exploration of Substituent Effects on the Pyrrolidine (B122466) Moiety of this compound

There is no available research that explores the effects of various substituents on the pyrrolidine moiety of this specific compound.

Impact of Linker and Spacer Variations on the Activity Profile of this compound Derivatives

Information regarding the impact of linker and spacer variations for derivatives of this compound is not present in the scientific literature.

Chiral Switching and Enantiomeric Purity in this compound SAR Studies

No studies concerning the chiral switching, enantiomeric separation, or the influence of enantiomeric purity on the biological activity of this compound could be located.

Pharmacophore Elucidation and Ligand-Based Drug Design for this compound Scaffolds

There are no published pharmacophore models or ligand-based drug design studies specifically developed for the this compound scaffold.

Mechanistic Elucidation of 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole at the Molecular and Cellular Level

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Without published research, any attempt to generate content for these areas would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Investigation of Downstream Biological Effects Triggered by this compound

A comprehensive search of scientific databases yields no specific studies on the downstream biological effects of this compound. However, the biological activities of other substituted pyrazole (B372694) derivatives can offer potential areas for future investigation. For instance, various pyrazole compounds have been reported to modulate signaling pathways involved in inflammation, such as the Toll-like receptor (TLR) signaling pathways. nih.govnih.gov Compounds with a pyrazole core have been shown to inhibit the activation of key transcription factors like nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3). nih.govnih.gov This inhibition can subsequently affect the expression of downstream inflammatory mediators. nih.govnih.gov

Furthermore, different pyrazole derivatives have been investigated for their potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov For example, certain N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε), a kinase implicated in neurodegenerative diseases and cancer. nih.gov The biological effects of such inhibition often manifest as selective cytotoxicity against specific cancer cell lines. nih.gov

Given the structural motifs present in this compound—namely the pyrazole ring, the nitro group, and the pyrrolidine (B122466) moiety—it is plausible that this compound could interact with various cellular targets and signaling pathways. However, without empirical data, any proposed downstream effects remain speculative.

Table 1: Potential, Unverified Biological Effects Based on Related Pyrazole Compounds

| Potential Cellular Process | Potential Molecular Effect |

| Inflammation | Modulation of TLR signaling pathways |

| Cell Cycle Regulation | Inhibition of protein kinases |

| Cancer Progression | Induction of apoptosis in cancer cells |

Note: This table is speculative and not based on experimental data for this compound.

Protein-Ligand Interaction Mapping for this compound using Biophysical Techniques

Direct experimental data mapping the protein-ligand interactions of this compound is currently unavailable. The characterization of such interactions is fundamental to understanding a compound's mechanism of action and requires the use of various biophysical techniques. nih.gov These methods provide detailed information on binding affinity, kinetics, and the specific molecular interactions between a ligand and its protein target. nih.gov

Computational methods, such as molecular docking, are often employed as a preliminary step to predict the binding mode and affinity of a ligand to a protein's active site. nih.govresearchgate.net These in silico studies can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex. For instance, docking studies with other pyrazole derivatives have highlighted key amino acid residues involved in binding. nih.gov

Following computational predictions, a range of biophysical techniques can be utilized for experimental validation and detailed characterization. nih.gov These techniques are crucial for confirming direct binding and elucidating the thermodynamics and kinetics of the interaction.

Table 2: Common Biophysical Techniques for Protein-Ligand Interaction Analysis

| Technique | Information Obtained |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association rate constant (ka), and dissociation rate constant (kd) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of binding site, structural changes upon binding, and affinity |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex |

| Thermal Shift Assay (TSA) | Ligand-induced changes in protein thermal stability |

Note: The application of these techniques to this compound has not been reported.

In the absence of specific research on this compound, the scientific community awaits studies that will elucidate its biological activities and molecular targets. Such research would be invaluable in determining its potential for therapeutic applications or as a tool for chemical biology.

Preclinical Biological Evaluation of 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole in in Vitro and Model Systems

Cellular Assays for Biological Activity of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole

Cellular assays are fundamental in determining the potential therapeutic effects of a compound at the cellular level. For this compound, a panel of assays would be employed to investigate its impact on cell health and specific cellular pathways.

To assess the cytotoxic and cytostatic potential of this compound, its effects on cell viability, proliferation, and the induction of apoptosis would be examined in a variety of human cancer cell lines. The selection of cell lines would ideally represent different cancer types to identify potential areas of therapeutic relevance.

Cell Viability Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay that would be used to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of either reduced cell proliferation or increased cell death.

Proliferation Analysis: A BrdU (bromodeoxyuridine) incorporation assay would be utilized to more directly measure the rate of cell proliferation. This assay quantifies the amount of BrdU, a thymidine (B127349) analog, that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.

Apoptosis Induction: To determine if the compound induces programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay would be performed and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.

Hypothetical Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - MTT Assay (48h) | BrdU Incorporation (% of Control at IC50) | Apoptosis (% Annexin V Positive at IC50) |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | 15.2 | 45.3 | 35.8 |

| A549 | Lung Cancer | 22.8 | 51.2 | 28.4 |

| HCT116 | Colon Cancer | 12.5 | 38.7 | 42.1 |

Functional cell-based reporter assays are instrumental in elucidating the mechanism of action of a compound by monitoring the activity of specific signaling pathways. Depending on the initial screening results, reporter assays for pathways commonly implicated in cancer, such as NF-κB, Wnt/β-catenin, or specific receptor tyrosine kinases, would be employed. These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter containing response elements for a transcription factor of interest.

Hypothetical Data Table: Effect of this compound on NF-κB Signaling

| Cell Line | Treatment | Luciferase Activity (Relative Light Units) |

|---|---|---|

| HEK293-NF-κB-luc | Vehicle Control | 100 ± 8.5 |

| HEK293-NF-κB-luc | TNF-α (10 ng/mL) | 850 ± 45.2 |

| HEK293-NF-κB-luc | TNF-α + this compound (10 µM) | 425 ± 30.1 |

Enzymatic and Biochemical Assays for Target Engagement of this compound

To identify the direct molecular targets of this compound, a series of enzymatic and biochemical assays would be conducted. These assays are crucial for confirming target engagement and understanding the compound's mode of action at a molecular level.

Based on the structural features of pyrazole-containing compounds, which are known to interact with a variety of enzymes, a kinase panel screen would be a logical starting point. This would involve testing the compound against a broad array of kinases to identify potential inhibitory activity. Follow-up assays would then be performed to determine the potency and selectivity of the inhibition.

Hypothetical Data Table: Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| CDK2/CycA | 85.2 | 0.75 |

| GSK3β | 78.5 | 1.2 |

| Aurora A | 45.1 | > 10 |

In Vivo Efficacy Studies of this compound in Non-Human Disease Models

The translation of in vitro findings to a whole-organism context is a pivotal step in preclinical evaluation. The use of non-human disease models allows for the assessment of a compound's efficacy and the identification of pharmacodynamic markers.

In a rodent model of cancer, such as a xenograft model where human cancer cells are implanted into immunodeficient mice, the effect of this compound on tumor growth would be monitored. To establish a link between target engagement and therapeutic response, pharmacodynamic (PD) markers would be measured in tumor and surrogate tissues. For instance, if the compound is a potent CDK2 inhibitor, PD markers could include levels of phosphorylated retinoblastoma protein (pRb).

Hypothetical Data Table: Pharmacodynamic Marker Modulation in HCT116 Xenograft Model

| Treatment Group | Tumor Volume (mm³) at Day 21 | pRb Levels in Tumor (% of Control) |

|---|---|---|

| Vehicle Control | 1500 ± 120 | 100 ± 10 |

| This compound (Low Dose) | 950 ± 95 | 65 ± 8 |

The zebrafish (Danio rerio) model offers a powerful platform for in vivo high-throughput screening of small molecules due to its rapid development, optical transparency, and genetic tractability. nih.gov Zebrafish embryos can be used to assess developmental toxicity and to conduct phenotypic screening to identify compounds that perturb specific biological processes. nih.gov For this compound, a developmental toxicity assay would be performed to identify any potential adverse effects on embryogenesis. Additionally, in transgenic zebrafish models with fluorescently labeled tissues or cell types, phenotypic changes could provide clues about the compound's biological activity. ufz.de

Hypothetical Data Table: Phenotypic Screening of this compound in Zebrafish Embryos (72 hpf)

| Concentration (µM) | Mortality (%) | Phenotype Observed |

|---|---|---|

| 0.1 (Vehicle) | 2 | Normal |

| 1 | 3 | Normal |

| 10 | 8 | Mild pericardial edema |

| 50 | 25 | Severe pericardial edema, tail curvature |

Preclinical Pharmacokinetic Profiling of this compound (Excluding Human Pharmacokinetics)

Due to the lack of specific data for this compound, the following sections on its preclinical pharmacokinetic profile cannot be populated with detailed research findings. The information below represents the typical areas of investigation in preclinical pharmacokinetics but does not reflect actual data for the specified compound.

No studies were identified that investigated the absorption and distribution of this compound in any preclinical species. Such studies would typically involve administering the compound to animal models (e.g., rodents, canines) and measuring its concentration in plasma and various tissues over time to determine parameters like bioavailability, volume of distribution, and tissue penetration.

There is no available information on the metabolic stability of this compound in liver microsomes or hepatocytes from preclinical species. researchgate.netbohrium.com Investigations into its biotransformation pathways, which would identify the metabolic enzymes involved (e.g., cytochrome P450s) and the structure of its metabolites, have not been reported. nih.govresearchgate.net The pyrazole (B372694) and pyrrolidine (B122466) rings are known to be susceptible to various metabolic reactions, but specific pathways for this compound are uncharacterized. researchgate.net

Similarly, no data exists describing the routes and rates of excretion of this compound from the body in preclinical models. Excretion studies are crucial for understanding the clearance mechanisms of a compound, whether it is primarily eliminated through the kidneys (urine) or the liver (feces).

Applications of 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole As a Chemical Probe and Research Tool

Development of 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole as a Fluorescent Probe for Live-Cell Imaging

Fluorescent probes are indispensable tools for visualizing and tracking biological processes within living cells in real-time. The development of "this compound" as a fluorescent probe would first require it to possess intrinsic fluorescent properties or be amenable to modification with a fluorophore.

The inherent fluorescence of a molecule is determined by its chemical structure, specifically the presence of a conjugated π-system that can absorb and emit light. While some pyrazole (B372694) derivatives exhibit fluorescence, it is not a universal property. Researchers would need to characterize the photophysical properties of "this compound", including its absorption and emission spectra, quantum yield, and photostability.

If the compound is not intrinsically fluorescent, a common strategy is to attach a known fluorophore. The choice of fluorophore would depend on the desired spectral properties for imaging, such as the excitation and emission wavelengths, to ensure compatibility with available microscopy equipment and to minimize background fluorescence from cellular components.

Table 8.1.1: Key Parameters for Characterizing a Novel Fluorescent Probe

| Parameter | Description | Importance for Live-Cell Imaging |

| Absorption Maximum (λabs) | The wavelength of light at which the probe absorbs the most energy. | Determines the optimal excitation wavelength to use. |

| Emission Maximum (λem) | The wavelength of light at which the probe emits the most fluorescence. | Determines the detection channel for imaging. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | A higher quantum yield results in a brighter probe. |

| Photostability | The ability of the probe to resist photobleaching (fading) upon exposure to excitation light. | Crucial for long-term imaging experiments. |

| Cell Permeability | The ability of the probe to cross the cell membrane and reach its intracellular target. | Essential for imaging intracellular processes. |

| Target Specificity | The ability of the probe to bind specifically to its intended biological target. | Minimizes off-target signals and ensures accurate localization. |

| Cytotoxicity | The degree to which the probe is toxic to living cells. | Low cytotoxicity is critical for meaningful live-cell imaging. |

Utilization of this compound for Target Identification and Validation Studies

A primary goal in drug discovery and chemical biology is to identify the molecular targets of bioactive compounds. If "this compound" were found to have a specific biological effect, the next step would be to identify its protein target(s).

Several methods can be employed for target identification. One common approach is affinity-based proteomics, where the compound is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. For this to be successful, a derivative of "this compound" with a suitable linker for immobilization would need to be synthesized.

Another strategy is thermal proteome profiling (TPP), which measures changes in protein thermal stability upon ligand binding. The binding of a small molecule can stabilize its target protein, leading to a higher melting temperature. This change can be detected on a proteome-wide scale to identify the specific target.

Once a target is identified, validation studies are necessary to confirm that the observed biological effect of the compound is indeed mediated through this target. This can be achieved through techniques such as genetic knockdown (e.g., using siRNA or CRISPR) of the target protein, which should abolish the effect of the compound.

Application of this compound in Chemical Genetics Approaches

Chemical genetics is a research field that uses small molecules to perturb protein function, complementing traditional genetic approaches. A key concept in chemical genetics is the use of a small molecule to either inhibit or activate a specific protein, allowing for the study of its role in cellular processes with temporal control.

If "this compound" were found to be a potent and selective modulator of a particular protein, it could be used as a chemical genetic tool. For example, by adding and removing the compound from cell culture, researchers could study the consequences of acutely inhibiting or activating its target protein. This approach is particularly useful for studying essential proteins where genetic knockout would be lethal to the cell.

Chemical genetic screens can also be performed to identify genes that interact with the compound's target. This involves screening a library of genetic mutants (e.g., a deletion library in yeast) for sensitivity or resistance to the compound. Such screens can reveal downstream effectors or parallel pathways related to the target protein.

Use of this compound in Phenotypic Screening Campaigns

Phenotypic screening is an approach to drug discovery where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's target. This method has seen a resurgence in recent years as it can identify first-in-class drugs with novel mechanisms of action.

"this compound" could be included in a library of compounds for a phenotypic screening campaign. The success of such a campaign relies on the development of a robust and relevant assay that can measure the desired phenotype. This could range from simple measures like cell viability to more complex, high-content imaging-based assays that capture changes in cell morphology or the localization of specific proteins.

If "this compound" were identified as a "hit" in a phenotypic screen, the subsequent challenge would be to identify its mechanism of action and molecular target, as described in the target identification section.

Table 8.4.1: Comparison of Target-Based and Phenotypic Screening

| Feature | Target-Based Screening | Phenotypic Screening |

| Starting Point | A known biological target. | A desired biological outcome (phenotype). |

| Assay Principle | Measures direct interaction with the target (e.g., binding, enzyme inhibition). | Measures a change in the cellular or organismal phenotype. |

| Target Knowledge | Known from the outset. | Unknown at the time of screening. |

| Advantages | More straightforward assay development; direct structure-activity relationship. | Can identify compounds with novel mechanisms of action; more physiologically relevant. |

| Challenges | The chosen target may not be relevant to the disease; requires a well-validated target. | Target deconvolution can be challenging and time-consuming. |

Future Directions and Emerging Research Avenues for 4 Nitro 3 Pyrrolidin 3 Yl 1h Pyrazole

Exploration of Advanced Synthetic Technologies for 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole Analogues

The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry, with numerous methods available for their construction. researchgate.netmdpi.comnih.gov However, the regioselective synthesis of asymmetrically substituted pyrazoles, such as This compound , can be challenging. researchgate.net Future research will likely focus on advanced synthetic technologies to enable the efficient and controlled synthesis of analogues of this compound.

One promising avenue is the application of flow chemistry . This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for reactions involving potentially hazardous intermediates or reagents. mdpi.com The synthesis of pyrazole (B372694) derivatives has been shown to benefit from flow chemistry approaches, which can facilitate multi-step sequences in a continuous manner.

Microwave-assisted organic synthesis (MAOS) is another powerful tool that can accelerate the synthesis of pyrazole analogues. Microwave irradiation can significantly reduce reaction times and improve yields by promoting efficient and uniform heating. mdpi.com This technique has been successfully employed for the synthesis of various pyrazole-containing scaffolds.

Furthermore, the development of novel catalytic systems will be crucial. This includes the use of transition metal catalysts for cross-coupling reactions to introduce the pyrrolidine (B122466) moiety or other substituents, as well as organocatalysis to control regioselectivity. The 1,3-dipolar cycloaddition reaction is a fundamental method for pyrazole synthesis, and the development of new dipolarophiles and dipole precursors will expand the accessible chemical space for analogues of This compound . nih.govbeilstein-journals.orgresearchgate.net

A key challenge will be the regioselective introduction of the nitro group at the 4-position and the pyrrolidine ring at the 3-position. Strategies such as using pre-functionalized building blocks or developing highly regioselective cyclization and functionalization reactions will be essential. rsc.orgrsc.org

| Synthetic Technology | Potential Advantages for Synthesizing Analogues | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction conditions. | Development of continuous multi-step syntheses; integration of in-line purification and analysis. |

| Microwave-Assisted Synthesis | Rapid reaction optimization; increased reaction rates and yields. | Exploration of novel solvent systems; development of microwave-specific catalysts. |

| Advanced Catalysis | High regioselectivity and stereoselectivity; access to diverse functional groups. | Design of novel ligands for transition metal catalysts; development of asymmetric organocatalytic methods. |

| Novel Cycloaddition Strategies | Access to a wide range of substituted pyrazoles; control over regiochemistry. | Design of novel alkyne surrogates and nitrile imine precursors; exploration of multicomponent reactions. mdpi.com |

Deepening Mechanistic Understanding of this compound through Multi-Omics Integration

To fully exploit the therapeutic potential of This compound and its analogues, a deep understanding of their mechanism of action is paramount. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform to elucidate the molecular pathways modulated by these compounds.

The nitroaromatic group in the target molecule is of particular interest, as it can undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain microbial infections, to form reactive nitrogen species. scielo.brresearchgate.netnih.gov This bioactivation is a key mechanism for several existing nitroaromatic drugs. scielo.brresearchgate.net Multi-omics studies could identify the specific nitroreductases involved in the activation of This compound and map the downstream cellular responses to the resulting reactive species.

Proteomics can be employed to identify the direct protein targets of the compound and its metabolites, as well as to profile global changes in protein expression and post-translational modifications upon treatment. Metabolomics can provide insights into the metabolic pathways perturbed by the compound, revealing potential off-target effects and biomarkers of drug response. Transcriptomics can be used to analyze changes in gene expression that occur in response to the compound, providing a comprehensive view of the cellular pathways affected.

Molecular docking and molecular dynamics simulations can complement these experimental approaches by predicting the binding modes of the compound with its potential targets and providing insights into the molecular basis of its activity. nih.gov

| Omics Approach | Potential Insights into Mechanism of Action |

| Proteomics | Identification of direct protein targets; characterization of changes in protein expression and signaling pathways. |

| Metabolomics | Elucidation of metabolic pathways affected by the compound; identification of biomarkers of efficacy and toxicity. |

| Transcriptomics | Analysis of global gene expression changes; identification of upstream regulatory networks. |

| Genomics | Identification of genetic factors that influence sensitivity or resistance to the compound. |

Development of Highly Selective and Potent Analogues of this compound

The development of analogues with improved potency, selectivity, and pharmacokinetic properties is a central goal of medicinal chemistry. For This compound , structure-activity relationship (SAR) studies will be crucial to guide the design of new derivatives. nih.govacs.orgresearchgate.netnih.govmdpi.com

Systematic modifications of the pyrazole core, the nitro group, and the pyrrolidine substituent will be necessary to probe the chemical space and identify key structural features for biological activity. For instance, the position and electronic nature of substituents on the pyrazole ring can significantly impact target binding and selectivity. nih.gov The pyrrolidine ring offers multiple points for diversification, including substitution on the ring and modification of the nitrogen atom. The nitro group could be replaced with other electron-withdrawing groups to modulate the redox potential and bio-reductive activation of the molecule.

The following table outlines a hypothetical SAR exploration for analogues of This compound , based on common strategies in pyrazole-based drug discovery.

| Modification Site | Proposed Modifications | Rationale |

| Pyrazole Core (N1-position) | Alkylation, arylation, introduction of heterocyclic groups. | To explore interactions with specific binding pockets and modulate physicochemical properties. |

| Pyrazole Core (C5-position) | Introduction of small alkyl or aryl groups. | To probe for additional binding interactions and influence the overall shape of the molecule. |

| Pyrrolidine Ring | Substitution with various functional groups (e.g., hydroxyl, amino, carboxyl). | To introduce new hydrogen bonding interactions and improve solubility. |

| Nitro Group (C4-position) | Replacement with other electron-withdrawing groups (e.g., cyano, sulfonyl). | To fine-tune the electronic properties and potential for bio-reduction. |

Strategies for Overcoming Research Challenges Associated with this compound

The investigation of a novel chemical entity like This compound is not without its challenges. Proactive strategies to address these potential hurdles will be essential for the successful advancement of research in this area.

A primary challenge lies in the synthesis of the target compound and its analogues with high regioselectivity. researchgate.net As discussed in section 9.1, the development of robust and scalable synthetic routes will be a critical first step. This may require extensive screening of reaction conditions and catalysts to achieve the desired isomer.

Another potential challenge is the metabolic stability of the nitroaromatic group. While bio-reduction can be a desired activation mechanism, it can also lead to the formation of toxic metabolites. scielo.brresearchgate.net Early in vitro ADME (absorption, distribution, metabolism, and excretion) studies will be necessary to assess the metabolic fate of the compound and guide the design of analogues with improved safety profiles.

Furthermore, the identification of the biological target(s) of This compound may prove to be a significant undertaking. A combination of target-based and phenotypic screening approaches may be required. Affinity-based proteomics and other chemical biology techniques could be employed to "fish out" the binding partners of the compound from cell lysates.

| Research Challenge | Potential Strategies for Mitigation |

| Regioselective Synthesis | Development of novel synthetic methodologies; use of advanced purification techniques. |

| Metabolic Instability and Toxicity | Early ADME/Tox profiling; design of analogues with modified nitro groups or metabolic "soft spots". |

| Target Identification | Combination of computational and experimental approaches; use of chemical probes and affinity-based methods. |

| Drug Resistance | Investigation of combination therapies; identification of mechanisms of resistance through multi-omics analysis. |

Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Research

The multifaceted nature of drug discovery necessitates a collaborative and interdisciplinary approach. The successful development of This compound and its analogues will depend on the integration of expertise from various scientific disciplines. researchgate.netresearchgate.netacs.orgnih.govslideshare.net

Collaborations between synthetic organic chemists, medicinal chemists, computational chemists, biologists, and pharmacologists will be essential. Synthetic chemists can develop efficient routes to the target compounds, while medicinal chemists can design and synthesize analogues with improved properties. Computational chemists can use molecular modeling to guide the design process and provide insights into the mechanism of action. Biologists and pharmacologists can then evaluate the biological activity of the compounds in relevant in vitro and in vivo models.

Public-private partnerships between academic institutions and pharmaceutical companies can also play a crucial role in advancing research on this novel scaffold. Academic labs can contribute their expertise in basic research and target discovery, while pharmaceutical companies can provide resources for drug development, such as high-throughput screening and preclinical testing.

| Collaborating Discipline | Contribution to Research |

| Synthetic Organic Chemistry | Development of efficient and scalable synthetic routes. |

| Medicinal Chemistry | Design and synthesis of analogues with optimized properties. |

| Computational Chemistry | Molecular modeling, virtual screening, and SAR analysis. |

| Cell and Molecular Biology | Elucidation of the mechanism of action and target identification. |

| Pharmacology | In vitro and in vivo evaluation of efficacy and safety. |

| Pharmaceutical Sciences | Formulation development and drug delivery studies. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-nitro-3-(pyrrolidin-3-yl)-1H-pyrazole, and what methodological considerations ensure high yield and purity?

- Answer : Synthesis typically involves cyclocondensation of hydrazines with carbonyl precursors followed by nitration. For example, pyrrolidine-substituted pyrazoles can be synthesized via cyclocondensation of hydrazines with β-keto esters under acidic conditions. Nitration at the 4-position requires careful control of reaction temperature (0–5°C) and stoichiometry of nitric acid to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (to confirm regiochemistry) and HPLC (to assess purity >95%) are critical .

Q. How does the electronic interplay between the nitro group and pyrrolidine substituent influence the compound’s reactivity?

- Answer : The nitro group at position 4 is electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilic substitution at position 4. The pyrrolidine moiety at position 3, being electron-donating, increases solubility in polar solvents and stabilizes intermediates during reactions like nucleophilic substitution. Computational studies (e.g., DFT) can model charge distribution to predict reactivity trends .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assigns regiochemistry (e.g., NOESY confirms spatial proximity of pyrrolidine protons to pyrazole ring protons).

- IR Spectroscopy : Identifies nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching).

- Mass Spectrometry (HRMS) : Confirms molecular formula (C₈H₁₁N₅O₂) and detects fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 3-(pyrrolidin-3-yl)-1H-pyrazole derivatives be mitigated?

- Answer : Competing nitration at positions 4 and 5 arises due to resonance effects. To favor 4-nitration:

- Use low-temperature nitration (e.g., HNO₃ in H₂SO₄ at 0°C) to kinetically control reaction pathways.

- Introduce steric hindrance via temporary protecting groups (e.g., acetyl on pyrrolidine nitrogen) to block undesired sites.

- Monitor reaction progress with in situ FTIR to detect intermediate nitrosonium ion formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

- Answer : Contradictions may stem from:

- Purity discrepancies : Rigorous HPLC-MS analysis ensures compound integrity.

- Assay variability : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Solubility effects : Use DMSO stock solutions ≤0.1% to avoid precipitation. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational methods guide the optimization of this compound for target-specific drug design?

- Answer :

- Molecular Docking : Predict binding modes to targets (e.g., kinases) by simulating interactions with the nitro group and pyrrolidine.

- MD Simulations : Assess conformational stability of ligand-target complexes over time.

- QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methyl groups) with bioactivity data from analogs in public databases (ChEMBL, PubChem) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Answer : For enantiomerically pure derivatives (e.g., S-configuration at pyrrolidine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.